molecular formula C18H18N2O2 B5746268 1-[2-oxo-2-(1-piperidinyl)ethyl]benzo[cd]indol-2(1H)-one

1-[2-oxo-2-(1-piperidinyl)ethyl]benzo[cd]indol-2(1H)-one

Cat. No. B5746268
M. Wt: 294.3 g/mol
InChI Key: OZNVSWHKYAYLCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-oxo-2-(1-piperidinyl)ethyl]benzo[cd]indol-2(1H)-one, also known as CPI-613, is a novel anticancer drug that has been shown to exhibit potent antitumor activity against various types of cancer cells. This compound belongs to a class of drugs known as lipoate analogs, which are designed to target the metabolic vulnerabilities of cancer cells.

Mechanism of Action

The mechanism of action of 1-[2-oxo-2-(1-piperidinyl)ethyl]benzo[cd]indol-2(1H)-one involves targeting the metabolic vulnerabilities of cancer cells. 1-[2-oxo-2-(1-piperidinyl)ethyl]benzo[cd]indol-2(1H)-one inhibits two key enzymes involved in the tricarboxylic acid cycle, pyruvate dehydrogenase and alpha-ketoglutarate dehydrogenase. By inhibiting these enzymes, 1-[2-oxo-2-(1-piperidinyl)ethyl]benzo[cd]indol-2(1H)-one disrupts the energy metabolism of cancer cells, leading to their death.
Biochemical and Physiological Effects
1-[2-oxo-2-(1-piperidinyl)ethyl]benzo[cd]indol-2(1H)-one has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits the growth and proliferation of cancer cells and reduces their ability to invade and metastasize. 1-[2-oxo-2-(1-piperidinyl)ethyl]benzo[cd]indol-2(1H)-one has been shown to have minimal toxicity to normal cells, making it a promising anticancer drug candidate.

Advantages and Limitations for Lab Experiments

One advantage of 1-[2-oxo-2-(1-piperidinyl)ethyl]benzo[cd]indol-2(1H)-one is its potent anticancer activity against a variety of cancer cell lines. It has also been shown to enhance the efficacy of other anticancer drugs, making it a potential combination therapy candidate. One limitation of 1-[2-oxo-2-(1-piperidinyl)ethyl]benzo[cd]indol-2(1H)-one is its limited solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

For research on 1-[2-oxo-2-(1-piperidinyl)ethyl]benzo[cd]indol-2(1H)-one include further preclinical and clinical studies to evaluate its efficacy and safety as a standalone therapy and in combination with other anticancer drugs. Additionally, research on the pharmacokinetics and pharmacodynamics of 1-[2-oxo-2-(1-piperidinyl)ethyl]benzo[cd]indol-2(1H)-one may provide insights into optimal dosing and administration strategies. Finally, further studies on the mechanism of action of 1-[2-oxo-2-(1-piperidinyl)ethyl]benzo[cd]indol-2(1H)-one may lead to the development of other novel anticancer drugs that target the metabolic vulnerabilities of cancer cells.

Synthesis Methods

The synthesis of 1-[2-oxo-2-(1-piperidinyl)ethyl]benzo[cd]indol-2(1H)-one involves a series of chemical reactions that result in the formation of the final compound. The starting material for the synthesis is 2-bromo-1-(piperidin-1-yl)ethan-1-one, which is reacted with 2-amino-3-cyanobenzoic acid to form the intermediate compound. This intermediate is then reacted with thionyl chloride and dimethylformamide to yield the final product, 1-[2-oxo-2-(1-piperidinyl)ethyl]benzo[cd]indol-2(1H)-one.

Scientific Research Applications

1-[2-oxo-2-(1-piperidinyl)ethyl]benzo[cd]indol-2(1H)-one has been extensively studied in preclinical and clinical trials for its anticancer activity. It has been shown to exhibit potent antitumor activity against a variety of cancer cell lines, including pancreatic cancer, acute myeloid leukemia, and non-small cell lung cancer. 1-[2-oxo-2-(1-piperidinyl)ethyl]benzo[cd]indol-2(1H)-one has also been shown to enhance the efficacy of other anticancer drugs, such as gemcitabine and cisplatin.

properties

IUPAC Name

1-(2-oxo-2-piperidin-1-ylethyl)benzo[cd]indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c21-16(19-10-2-1-3-11-19)12-20-15-9-5-7-13-6-4-8-14(17(13)15)18(20)22/h4-9H,1-3,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZNVSWHKYAYLCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CN2C3=CC=CC4=C3C(=CC=C4)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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